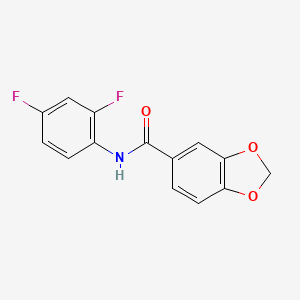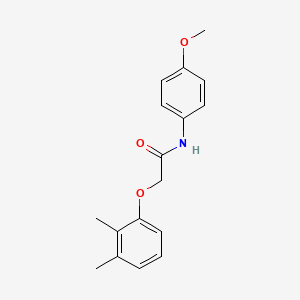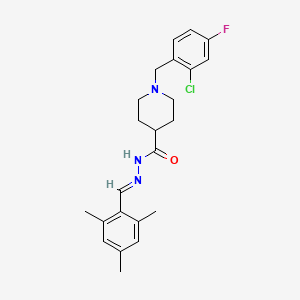![molecular formula C21H15BrN2O4 B5602698 2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)
2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic strategies for related compounds often involve starting from simpler isoquinoline or benzoisoquinoline derivatives, employing conditions that facilitate the introduction of specific substituents, such as bromo, methoxy, and amino groups, at designated positions on the aromatic rings. For instance, Jacobs et al. (2008) describe the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a closely related chemical family, highlighting a stepwise approach that could be adapted for our compound (Jacobs et al., 2008).
Scientific Research Applications
Chemosensor Development
Research has highlighted the synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds similar to the one , for use as chemosensors. These compounds exhibit high selectivity in the detection of anions, showcasing their potential in analytical chemistry for sensing applications. The synthesis process involves the reaction of benzo[de]isoquinoline-1,3-dione derivatives with amino groups to produce compounds that can function effectively as chemosensors (Tolpygin et al., 2012).
Catalytic Performance in Organic Synthesis
Another study focuses on the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, including derivatives similar to the compound of interest. This research emphasizes the complex's catalytic performance in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. These findings suggest that such compounds can act as catalysts in organic synthesis, providing efficient pathways for the formation of heterocyclic compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).
Anti-tubercular Activity
Further research into the benzo[g]isoquinoline-5,10-dione scaffold, related to the compound of interest, has identified promising antitubercular properties. The introduction of an amidinium moiety into the scaffold has not only increased solubility in polar solvents but also led to the identification of compounds with significant activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the potential of such compounds in developing new antitubercular agents (Rotthier et al., 2016).
properties
IUPAC Name |
2-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c1-27-17-10-12(9-16(22)19(17)28-2)11-23-24-20(25)14-7-3-5-13-6-4-8-15(18(13)14)21(24)26/h3-11H,1-2H3/b23-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKHZYPWWYHAX-FOKLQQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)

![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)

![4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5602664.png)
![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline](/img/structure/B5602675.png)

![3-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-5-carboxamide](/img/structure/B5602680.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5602693.png)

![6-tert-butyl-4-[(2-iodobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5602707.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)